![molecular formula C20H17Cl2NO2 B15075141 N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide CAS No. 853311-59-8](/img/structure/B15075141.png)
N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide is a synthetic organic compound characterized by the presence of chloro and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of chloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Amide bond formation: Coupling reactions between the amine and carboxylic acid derivatives, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMSO or DMF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Potential Applications
Based on the search results and related scientific literature, potential applications can be suggested:
- Antiviral Agent Several N-heterocyclic compounds have demonstrated antiviral activities . For instance, thiadiazole derivatives have shown potency against the Tobacco Mosaic Virus (TMV), with some compounds exhibiting significant curative effects . Although there is no direct evidence, the compound may have similar potential due to the presence of chloro and furan groups.
- Anti-inflammatory and Anticancer Agent Pyrazole-containing molecules have demonstrated therapeutic applications as anti-inflammatory and anticancer agents . The compound "N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide" showed potential against several cell lines . Similarly, other pyrazole derivatives have exhibited cytotoxic potential against cancer cell lines .
- Pharmaceutical Research The compound could be a component in synthesizing novel pharmaceutical agents . The presence of the furan and propanamide groups allows for modification and the creation of related structures with a range of biological activities.
Because there is a lack of direct case studies involving N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide, we can only refer to studies using related compounds:
- Pyrazole Derivatives as Anticancer Agents : Several studies highlight pyrazole derivatives' potential as anticancer agents . For example, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-containing derivatives have demonstrated anticancer potential and cyclin-dependent kinase-2 (CDK2) inhibitory properties .
- N-Heterocycles as Antiviral Agents : Research indicates that N-heterocycles, including thiadiazole derivatives, exhibit antiviral activity . Certain compounds have shown high potency against viruses such as TMV .
Safety and Regulatory Information
The compound this compound is classified with the following hazard statements :
- H301: Toxic if swallowed.
- H413: May cause long-lasting harmful effects to aquatic life.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and furan groups may facilitate binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-3-(5-(4-bromophenyl)furan-2-yl)propanamide
- N-(3-Chloro-2-methylphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)propanamide
Uniqueness
N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide is unique due to the specific arrangement of chloro and furan groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Biological Activity
N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide, a compound with the molecular formula C20H17Cl2NO2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula : C20H17Cl2NO2
- SMILES : CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)Cl
- InChIKey : XZHYGUODSWWJSC-PKNBQFBNSA-N
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds with similar structural motifs. Heterocycles, including those containing furan rings, have shown promise against various viral targets. For instance, derivatives of furan have been reported to inhibit NS5B RNA polymerase, a crucial enzyme in the replication of Hepatitis C virus (HCV), with IC50 values in the low micromolar range . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against viral pathogens.
Antimicrobial Activity
The compound's biological profile suggests possible antibacterial and antifungal properties. Compounds featuring chlorinated aromatic rings often exhibit enhanced activity against Gram-positive and Gram-negative bacteria. For example, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains . Further research is necessary to establish the specific antimicrobial effects of this compound.
The proposed mechanism of action for compounds with similar structures typically involves:
- Enzyme Inhibition : Interaction with specific enzymes, potentially disrupting metabolic pathways critical for pathogen survival.
- Receptor Binding : Modulation of receptor activities that could lead to altered cellular responses, especially in inflammatory pathways.
- Cell Proliferation Modulation : Effects on cell cycle regulation may indicate potential anticancer properties.
Case Study 1: Antiviral Screening
In a study focusing on heterocyclic compounds, derivatives similar to this compound were screened for antiviral activity against HCV. The findings indicated that modifications at the aromatic rings significantly influenced antiviral efficacy, suggesting that further exploration of this compound could yield promising results .
Case Study 2: Antimicrobial Efficacy
Research on related furan derivatives demonstrated significant antimicrobial activity against various pathogens. For instance, compounds with similar structural features exhibited MIC values indicating strong inhibition against Staphylococcus aureus and Escherichia coli . This suggests that this compound may also possess similar antimicrobial properties.
Conclusion and Future Directions
This compound presents a compelling case for further investigation into its biological activities. While preliminary data suggest potential antiviral and antimicrobial properties, comprehensive studies are required to elucidate its mechanisms of action and therapeutic applications.
Data Summary Table
Properties
CAS No. |
853311-59-8 |
---|---|
Molecular Formula |
C20H17Cl2NO2 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H17Cl2NO2/c1-13-17(22)3-2-4-18(13)23-20(24)12-10-16-9-11-19(25-16)14-5-7-15(21)8-6-14/h2-9,11H,10,12H2,1H3,(H,23,24) |
InChI Key |
WMIGFOCMVIDLJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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